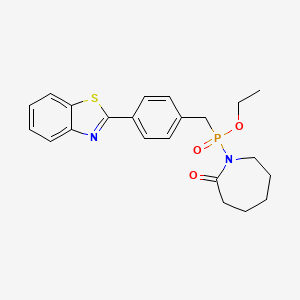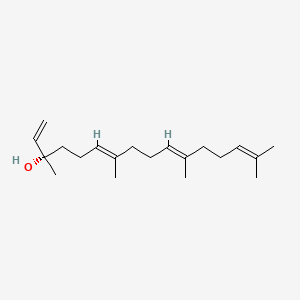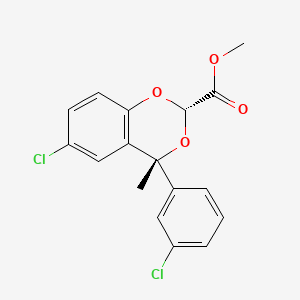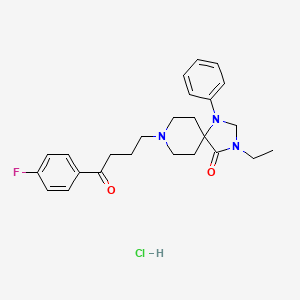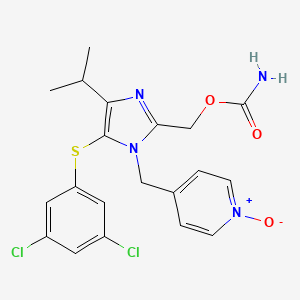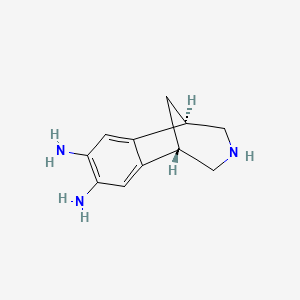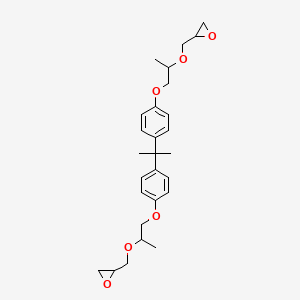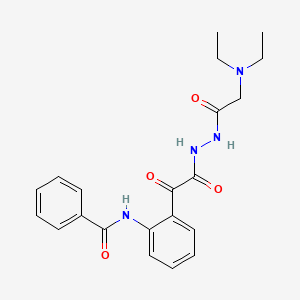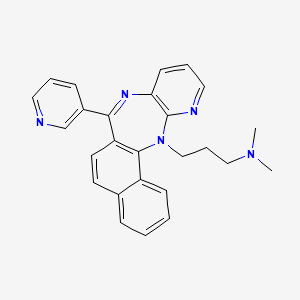
Disodium 1-amino-4-((2-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-4-methyl-6-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is notable for its unique structural properties and diverse applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 282-154-0 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as chlorination, fluorination, and sulfonation.
Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the desired compound.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of EINECS 282-154-0 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the synthesis of intermediate compounds.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize by-products.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
EINECS 282-154-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. Reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
EINECS 282-154-0 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a marker in molecular biology studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of EINECS 282-154-0 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition or activation of specific pathways.
相似化合物的比较
EINECS 282-154-0 can be compared with other similar compounds, such as:
Disodium 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound shares a similar structure but may have different functional groups or substituents.
Other Anthracene Derivatives: Compounds with similar anthracene backbones but different substituents can be compared to highlight the unique properties of EINECS 282-154-0.
The uniqueness of EINECS 282-154-0 lies in its specific combination of functional groups and its diverse range of applications in various scientific fields.
属性
CAS 编号 |
84100-74-3 |
|---|---|
分子式 |
C26H16ClF2N5Na2O8S2 |
分子量 |
710.0 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C26H18ClF2N5O8S2.2Na/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36;;/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
BZDOIRTYNHIAPB-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)
